molecular formula C26H21N3O5S2 B2413243 (Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide CAS No. 894676-83-6

(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide

Cat. No.: B2413243
CAS No.: 894676-83-6
M. Wt: 519.59
InChI Key: XLQGKGRWIONRFC-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C26H21N3O5S2 and its molecular weight is 519.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S2/c1-17-4-6-18(7-5-17)16-29-21-12-14-35-25(21)24(30)23(36(29,32)33)15-27-19-8-10-20(11-9-19)28-26(31)22-3-2-13-34-22/h2-15,27H,16H2,1H3,(H,28,31)/b23-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQGKGRWIONRFC-HAHDFKILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)NC(=O)C5=CC=CO5)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)NC(=O)C5=CC=CO5)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a complex organic compound belonging to the thiazine derivative family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

The molecular formula of the compound is C23H20N2O5S2C_{23}H_{20}N_{2}O_{5}S_{2}, with a molecular weight of 468.5 g/mol. Its structure includes a thiazine ring, which is critical for its biological interactions.

Biological Activities

Research indicates that thiazine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazine compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives like 1,1-dioxido-1,2-thiazinan have been reported to have significant antimicrobial properties .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Thiazines are known to inhibit nitric oxide synthases (NOS), which play a crucial role in inflammatory responses .
  • Analgesic Effects : Some thiazine derivatives have been associated with pain relief mechanisms, potentially making this compound useful in pain management therapies .

Table 1: Biological Activities of Thiazine Derivatives

Activity TypeExample CompoundsMechanism of Action
Antimicrobial1,1-Dioxido-1,2-thiazinanInhibition of bacterial growth
Anti-inflammatory(Z)-methyl 3-(naphthalen-1-ylimino)-2-thiaNOS inhibition
AnalgesicVarious thiazine derivativesModulation of pain pathways

Case Studies and Research Findings

Several studies have explored the biological activities of thiazine derivatives:

  • Antiviral Studies : Research on thiazine derivatives has highlighted their potential as antiviral agents. For instance, a derivative was noted for its ability to inhibit HIV integrase activity, suggesting a pathway for HIV treatment .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Studies demonstrate its interaction with free radicals, indicating potential protective effects against oxidative stress.
  • Synthetic Pathways and Biological Testing : The synthesis of this compound involves multi-step reactions that enhance its bioactivity. These synthetic methods are crucial for developing compounds with targeted therapeutic effects.

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